Bueno

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium methanearsonate is also known as Monosodium Acid Methane Arsonate Sesquihydrate. It is an environmental toxic compound. It also functions as a commonly used herbicide for weed control in grass.

作用機序

Monosodium methanearsonate, also known as Sodium methylarsonate or “Bueno”, is an arsenic-based herbicide . It is an organo-arsenate, which is less toxic than the inorganic form of arsenates . This compound has been used extensively in agriculture and other sectors due to its effectiveness in controlling a broad spectrum of weeds . The mechanism of action of Monosodium methanearsonate involves several steps and factors, which are discussed below:

Target of Action

The primary targets of Monosodium methanearsonate are various types of grasses and broadleaf weeds . It is registered for use on cotton, sod farms, golf courses, and highway rights-of-way .

Mode of Action

Monosodium methanearsonate, in water, dissociates into ions of sodium (Na+) and monomethylarsonic acid (MMA−), which is the herbicide’s active component .

Biochemical Pathways

In the environment, certain soil microorganisms can methylate MMA to dimethylarsinic acid (DMA), while others can demethylate MMA to inorganic arsenic (iAs) . The fate of MMA in soil is controlled by microbial activity and sorption to solid surfaces . Over time, a greater portion of MMA and iAs becomes immobile and unavailable to soil microorganisms and to leaching .

Pharmacokinetics

It is known that the compound is highly water-soluble . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Monosodium methanearsonate’s action include significant cytotoxicity and the induction of a number of stress genes . The specific effects can vary depending on the form of arsenic involved, with inorganic forms being more potent than organic ones .

Action Environment

The action of Monosodium methanearsonate is influenced by various environmental factors. These include aeration condition, temperature, pH, and the availability of nutrients . The precise nature and extent of each of these processes can vary depending on site-specific conditions . Such variability is constrained in typical use areas that are highly managed .

生化学分析

Biochemical Properties

Monosodium methanearsonate plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. The compound dissociates into ions of sodium and monomethylarsonic acid in water, with the latter being the active component. Monomethylarsonic acid can interact with soil microorganisms, which can methylate it to dimethylarsinic acid or demethylate it to inorganic arsenic . These interactions are crucial for the compound’s herbicidal activity, as they influence its stability and effectiveness in the environment.

Cellular Effects

Monosodium methanearsonate has been shown to affect various types of cells and cellular processes. In laboratory studies, the compound has demonstrated dose-dependent toxicity in avian species, such as zebra finches, leading to significant weight loss and accumulation of arsenic in specific tissues . The compound’s influence on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to monosodium methanearsonate can result in changes in the levels of specific metabolites and disruption of normal cellular processes.

Molecular Mechanism

The molecular mechanism of action of monosodium methanearsonate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s active component, monomethylarsonic acid, can bind to enzymes and proteins, inhibiting their activity and leading to cellular toxicity . Additionally, the compound can induce oxidative stress and disrupt normal cellular functions by interfering with critical biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monosodium methanearsonate can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, monosodium methanearsonate can degrade into less toxic forms, reducing its long-term impact on cellular function. Prolonged exposure to the compound can still result in significant cellular and biochemical changes.

Dosage Effects in Animal Models

The effects of monosodium methanearsonate vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to severe toxicity, including weight loss, organ damage, and altered reproductive behavior . In contrast, lower doses may have minimal effects on growth and survival but can still impact specific cellular processes and functions.

Metabolic Pathways

Monosodium methanearsonate is involved in several metabolic pathways, including its reduction to monomethylarsonic acid and further methylation to dimethylarsinic acid . These metabolic transformations are mediated by specific enzymes and cofactors, which play a crucial role in the compound’s detoxification and elimination from the body. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of monosodium methanearsonate within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms and distributed to various tissues, where it can accumulate and exert its toxic effects. The localization and accumulation of monosodium methanearsonate are critical factors in determining its overall impact on cellular function and health.

Subcellular Localization

Monosodium methanearsonate’s subcellular localization can affect its activity and function within cells. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall toxicity. Understanding the subcellular distribution of monosodium methanearsonate is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

CAS番号 |

2163-80-6 |

|---|---|

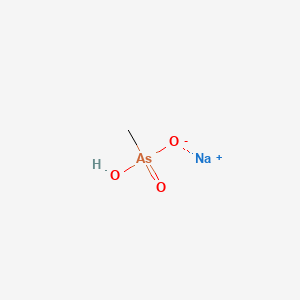

分子式 |

CH5AsNaO3 |

分子量 |

162.960 g/mol |

IUPAC名 |

sodium;hydroxy(methyl)arsinate |

InChI |

InChI=1S/CH5AsO3.Na/c1-2(3,4)5;/h1H3,(H2,3,4,5); |

InChIキー |

SIZGZEGQPAOWBL-UHFFFAOYSA-N |

SMILES |

C[As](=O)(O)[O-].[Na+] |

異性体SMILES |

C[As](=O)(O)[O-].[Na+] |

正規SMILES |

C[As](=O)(O)O.[Na] |

外観 |

Solid powder |

沸点 |

Decomposes (NTP, 1992) |

Color/Form |

White solid |

密度 |

(DSMA) 1.0 at 68.0° F (MSMA solutions) 1.4-1.6 at 20°C (liquid) (USCG, 1999) 1.535 /51% w/v aqueous technical/ |

melting_point |

235 to 241 °F (NTP, 1992) 130-140 °C |

Key on ui other cas no. |

2163-80-6 |

物理的記述 |

Methanearsonic acid, [sodium salt] appears as odorless colorless solid. Solution may be red or green. Solid may float or sink in water; solid and solution mix with water. (USCG, 1999) |

ピクトグラム |

Acute Toxic; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

124-58-3 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

greater than or equal to 100 mg/mL at 72° F (NTP, 1992) 3.58 M 16 g/100 ml in methanol @ 25 °C; 0.005 g/100 ml in hexane @ 25 °C Insoluble in most organic solvents In water, 5.8X10+5 mg/l @ 20 °C. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |

蒸気圧 |

7.50e-08 mmHg 1X10-5 Pa @ 25 °C (7.8X10-8 mm Hg) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。